

Technical Guide: Spectroscopic Characterization of 2-Hydroxychrysophanol

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Compound of Interest

Compound Name: 2-Hydroxychrysophanol

CAS No.: 58322-78-4

Cat. No.: B1198238

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Synonyms: Norobtusifolin; 1,2,8-Trihydroxy-3-methylantraquinone CAS Registry Number: 58322-78-4 Molecular Formula:

Molecular Weight: 270.24 g/mol [1][2]

Executive Summary & Structural Logic

2-Hydroxychrysophanol is a naturally occurring anthraquinone found in *Hemerocallis fulva* (daylily), *Rheum* species, and *Senna*. [1] It is structurally distinct from its parent compound, Chrysophanol, by the addition of a hydroxyl group at the C-2 position. [1]

Structural Elucidation Logic: The identification of this molecule relies on distinguishing the specific substitution pattern on the anthraquinone skeleton:

- 1,8-Dihydroxy System: Confirmed by two downfield chelated hydroxyl signals in

¹H NMR (

12.0 ppm).

- Ring A Substitution (1,2,3,4): The presence of a methyl group at C-3 and hydroxyls at C-1 and C-2 leaves only one aromatic proton (H-4) on Ring A, which must appear as a singlet. [1] [2]

- Ring C Substitution (5,6,7,8): With a hydroxyl at C-8, the remaining protons (H-5, H-6, H-7) form an AMX or ABC spin system (typically doublet-triplet-doublet).[1][2]

Mass Spectrometry (MS) Data

Mass spectrometry provides the primary confirmation of molecular weight and reveals characteristic fragmentation patterns associated with hydroxyanthraquinones.[1]

Experimental Parameters (Recommended)

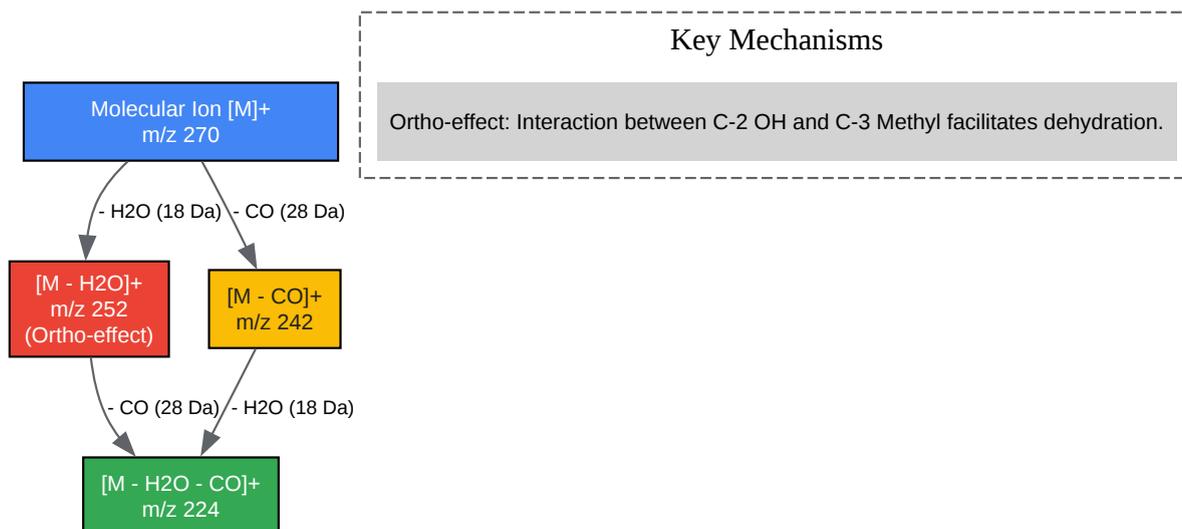
- Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI) in Negative Mode (due to phenolic OH groups).[1][2]
- Source Temperature: 200–250 °C.[2]
- Collision Energy: 20–35 eV (for MS/MS).[1][2]

Fragmentation Analysis

The fragmentation of **2-Hydroxychrysophanol** follows a predictable pathway involving the loss of water (ortho-effect between C-2 OH and C-3 Me) and the sequential loss of carbonyl (CO) groups from the central quinone ring.[1][2]

m/z (Rel. Int.)	Ion Identity	Fragmentation Mechanism
270 (100%)		Molecular Ion (Base Peak in EI)
252		Dehydration (Ortho-effect: 2-OH / 3-Me interaction)
242		Loss of carbonyl from quinone core
224		Combined loss of water and carbonyl
213		Ring contraction/degradation

Fragmentation Pathway Diagram



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Figure 1: Proposed fragmentation pathway for **2-Hydroxychrysophanol** under Electron Impact (EI) ionization.[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive method for structural confirmation.[1][2] The data below differentiates **2-Hydroxychrysophanol** from isomers like Emodin or Aloe-emodin.

H NMR Spectroscopy

Solvent: DMSO-

(Recommended for resolution of phenolic protons).[1][2] Frequency: 500 MHz.[2]

Position	(ppm)	Multiplicity	(Hz)	Integration	Assignment Logic
OH-1	12.95	s	-	1H	Chelated OH (H-bonded to C-9 C=O)
OH-8	12.90	s	-	1H	Chelated OH (H-bonded to C-9 C=O)
H-5	8.15	dd	7.8, 1.2	1H	Deshielded by C-10 C=O[1][2] (Peri-effect)
H-4	7.61	s	-	1H	Key Diagnostic: Isolated proton on Ring A
H-6	7.58	t (or dd)	7.8	1H	Meta to C-8 OH, Para to C-5
H-7	7.32	dd	7.8, 1.2	1H	Ortho to C-8 OH (Shielded)
3-Me	2.24	s	-	3H	Methyl group at C-3
OH-2	~10.5	br s	-	1H	Non-chelated OH (Variable shift)

C NMR Spectroscopy

Solvent: DMSO-

. Frequency: 125 MHz.[2]

Position	(ppm)	Type	Assignment Note
C-9	191.8	C=O[1][2]	Chelation shifts carbonyl downfield
C-10	181.5	C=O[1][2]	Less chelated relative to C-9
C-1	164.2	C-OH	Phenolic carbon (H-bonded)
C-8	161.3	C-OH	Phenolic carbon (H-bonded)
C-2	148.5	C-OH	Phenolic carbon (Ortho to Me)
C-3	121.5	C-Me	Methyl-bearing aromatic carbon
C-4	118.2	CH	Diagnostic: Correlates to H-4 singlet
C-5	127.1	CH	Peri-position carbon
C-7	124.3	CH	Ortho to OH group
3-Me	16.8		Methyl carbon

HMBC Correlations (2D NMR)

Heteronuclear Multiple Bond Correlation (HMBC) is essential to link the methyl group to the correct ring position.[1]

- Methyl Protons (

2.24) show correlations to:

- C-2 (

148.5): Confirms methyl is adjacent to the hydroxyl.[1][2]

- C-4 (

118.2): Confirms methyl is adjacent to the isolated proton H-4.[1][2]

- Chelated OH (

12.95) shows correlations to C-1, C-2, C-9, anchoring the Ring A structure.[1][2]

Experimental Workflow for Isolation & Identification

To ensure reproducibility, the following workflow outlines the isolation of **2-Hydroxychrysophanol** from plant matrices (e.g., *Hemerocallis fulva* roots).



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Figure 2: Isolation workflow from biomass to pure compound for spectroscopic analysis.[1][2]

Protocol Steps:

- Extraction: Macerate dried roots (1 kg) in Methanol (5 L) for 48 hours. Filter and concentrate in vacuo.
- Partition: Suspend crude extract in water and partition with Ethyl Acetate (EtOAc). **2-Hydroxychrysophanol** concentrates in the EtOAc layer.[2]
- Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography using a gradient of Hexane:EtOAc (starting 9:1 to 1:1).
- Purification: Purify yellow/orange fractions using Sephadex LH-20 (eluting with MeOH) or Preparative HPLC (C18 column, MeOH:H2O gradient).
- Validation: The compound should crystallize as orange needles (m.p. 239–240 °C).

References

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